Cas no 946426-94-4 (4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole)

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole structure
946426-94-4 structure
Product Name:4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
CAS 번호:946426-94-4
MF:C13H10BrCl2NO
메가와트:347.034600734711
CID:1984496
Update Time:2023-09-21

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole 화학적 및 물리적 성질

이름 및 식별자

    • 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
    • CTK3I4900
    • 4-Brommethyl-5,7-dihydroxy-cumarin
    • 2H-1-Benzopyran-2-one, 4-(bromomethyl)-5,7-dihydroxy-
    • 4-bromomethyl-5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazole
    • 4-bromomethyl-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole
    • 4-bromomethyl-5,7-dihydroxy-coumarin
    • AGN-PC-00L948
    • dihydroxy-5,7 (bromomethyl)-4 coumarine
    • 4-(BROMOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-CYCLOPROPYLISOXAZOLE
    • 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole (ACI)
    • 4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
    • 인치: 1S/C13H10BrCl2NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2
    • InChIKey: PNZIYSWKRBYITO-UHFFFAOYSA-N
    • 미소: ClC1C(C2C(CBr)=C(C3CC3)ON=2)=C(Cl)C=CC=1

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01629-5g
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
946426-94-4 95%
5g
$1850 2023-09-07

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
참조
Preparation of azabicyclo benzothiazole derivative and application thereof
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 4 h, rt
참조
Preparation of isoxazole based small molecule compound as PPARs and FXR multi-target agonist
, China, , ,

합성 방법 3

반응 조건
1.1 Reagents: Triphenyl phosphite ,  Carbon tetrabromide Solvents: Dichloromethane ;  0 °C; 4 h, rt
참조
Preparation of substituted bicyclic compounds as bile acid receptor agonists
, Korea, , ,

합성 방법 4

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 - 10 °C; 2 h, rt
참조
Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia
Genin, Michael J.; Bueno, Ana B.; Agejas Francisco, Javier; Manninen, Peter R.; Bocchinfuso, Wayne P.; et al, Journal of Medicinal Chemistry, 2015, 58(24), 9768-9772

합성 방법 5

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
참조
Preparation of alkene compounds as farnesoid X receptor modulators
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Phosphorus tribromide Solvents: Methanol ,  Dichloromethane ;  cooled; 4 h, cooled
참조
FXR receptor agonist and its preparation
, China, , ,

합성 방법 7

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Carbon tetrabromide ;  rt; 2 h, 0 °C
참조
Discovery of novel ketoxime ether derivatives with potent FXR agonistic activity, oral effectiveness and high liver/blood ratio
Tang, Xuehang; Ning, Mengmeng; Ye, Yangliang; Gu, Yipei; Yan, Hongyi; et al, Bioorganic & Medicinal Chemistry, 2021, 43,

합성 방법 8

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
1.3 Reagents: Carbon tetrabromide ,  Phosphine (PH3) Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 4 h, rt
참조
Preparation of 1,2,4-oxadiazol-5(2H)-one derivatives as FXR small-molecule agonists
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
1.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 4 h, rt
참조
Preparation of tetrafluorophenyl azabicyclo isoxazole derivatives as FXR small molecule agonist for the preparation of drugs for the treatment of diseases related to FXR activity or expression
, China, , ,

합성 방법 10

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
1.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 4 h, rt
참조
Preparation of heteroaryl compounds as FXR agonists
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  rt → -10 °C; -5 - 0 °C; 30 min, -5 - 0 °C; 0 °C → 25 °C; 2 h, 20 - 35 °C; 35 °C → 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 - 5 °C
참조
Preparation of isoxazolylmethoxyheterocyclylarenecarboxylates and related compounds as farnesoid X receptor (FXR) agonists for treatment of dyslipidemia.
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  rt; 1 h, rt
참조
Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH)
Tully, David C. ; Rucker, Paul V.; Chianelli, Donatella; Williams, Jennifer; Vidal, Agnes; et al, Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973

합성 방법 13

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 4 h, rt
참조
Preparation of isoxazole derivatives as activators of Farnesoid X receptor for treatment and prevention of diseases
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 2 h, rt
참조
Preparation of fluorine-containing isoxazole compounds for treating FXR-mediated diseases
, China, , ,

합성 방법 15

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
참조
Preparation of spirocyclic compounds as farnesoid X receptor modulators
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ;  2 h, rt
참조
Fxr regulator, preparation method and use thereof
, China, , ,

합성 방법 17

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ;  0 °C; 2 h, 0 °C
참조
FXR regulator for treating diseases mediated by FXR including nonalcoholic fatty liver disease and primary biliary cholangitis and its preparation method
, China, , ,

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Raw materials

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Preparation Products

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